molecular formula C10H8ClNS B1629137 2-(Chloromethyl)-4-phenyl-1,3-thiazole CAS No. 65385-00-4

2-(Chloromethyl)-4-phenyl-1,3-thiazole

Cat. No.: B1629137
CAS No.: 65385-00-4
M. Wt: 209.7 g/mol
InChI Key: AJRPYRKMJVWZDT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-phenyl-1,3-thiazole (CAS 65385-00-4) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a chloromethyl group attached to a 4-phenylthiazole core, a structure of significant interest in the development of novel pharmacologically active molecules . The reactive chloromethyl group serves as a versatile handle for further functionalization, allowing researchers to create amides, ethers, or undergo cross-coupling reactions to develop more complex structures for screening and development . As a liquid (oil), it requires specific handling and is recommended to be stored at 4°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling protocols, as this compound may pose hazards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-phenyl-1,3-thiazole
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InChI

InChI=1S/C10H8ClNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRPYRKMJVWZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626424
Record name 2-(Chloromethyl)-4-phenyl-1,3-thiazole
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Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65385-00-4
Record name 2-(Chloromethyl)-4-phenylthiazole
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Record name 2-(Chloromethyl)-4-phenyl-1,3-thiazole
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Record name 2-(chloromethyl)-4-phenyl-1,3-thiazole
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Synthetic Methodologies for 2 Chloromethyl 4 Phenyl 1,3 Thiazole and Its Precursors

Hantzsch Thiazole (B1198619) Condensation Routes for 1,3-Thiazole Core Formation

The Hantzsch thiazole synthesis, a cornerstone in the preparation of thiazole derivatives, remains a widely employed method for constructing the 1,3-thiazole ring. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide derivative.

Reactions Involving α-Halocarbonyl Compounds and Thioamide Derivatives

The classical Hantzsch synthesis of the 4-phenyl-1,3-thiazole core involves the reaction between an α-halocarbonyl compound, such as phenacyl bromide (2-bromo-1-phenylethanone), and a thioamide. For the synthesis of derivatives where the 2-position is to be functionalized, a common strategy is to use a thioamide that allows for subsequent modification. For instance, reacting phenacyl bromide with thioacetamide (B46855) can yield 2-methyl-4-phenyl-1,3-thiazole, a precursor to the target molecule.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, leading to the displacement of the halide. This is followed by an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. nih.govnih.govchemmethod.com

A variety of α-halocarbonyls and thioamides can be utilized, allowing for a diverse range of substituted thiazoles. The reaction is typically carried out in a suitable solvent, such as ethanol. chemmethod.com

Optimization of Reaction Conditions and Catalyst Systems in Hantzsch Synthesis

To enhance the efficiency and yield of the Hantzsch thiazole synthesis, various optimization strategies have been developed. These include the use of catalysts and alternative energy sources like microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the Hantzsch reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. acs.org The use of microwave irradiation can facilitate rapid and uniform heating of the reaction mixture, promoting efficient bond formation.

Furthermore, a range of catalysts has been investigated to improve the reaction's performance. These include both homogeneous and heterogeneous catalysts. For example, silica-supported tungstosilisic acid has been demonstrated as a reusable and efficient catalyst for the one-pot, multi-component Hantzsch synthesis of thiazole derivatives. mdpi.combepls.comresearchgate.netresearchgate.net Other catalytic systems, such as p-toluenesulfonic acid (PTSA) in aqueous micelles under ultrasonic irradiation, have also been shown to be highly effective, promoting green chemistry principles by using water as a solvent. wikipedia.org The choice of catalyst and reaction conditions can be tailored to the specific substrates to maximize the yield of the desired thiazole product. rsc.org

Targeted Introduction of the Chloromethyl Moiety

Once the 4-phenyl-1,3-thiazole core is established, the next critical step is the introduction of the chloromethyl group at the C2 position. This is typically achieved through post-cyclization modification of a suitable precursor.

Post-Cyclization Chlorination Strategies at the C2 Position

A common and effective strategy for introducing the chloromethyl group is through the conversion of a 2-hydroxymethyl precursor. The synthesis of (4-phenyl-1,3-thiazol-2-yl)methanol (B1465154) can be accomplished through various means, such as the reduction of a corresponding C2-ester. This alcohol can then be converted to the desired 2-(chloromethyl)-4-phenyl-1,3-thiazole.

A well-established method for this transformation involves the use of a chlorinating agent like thionyl chloride (SOCl₂). The reaction is typically carried out in an inert solvent, such as benzene, often in the presence of a base like pyridine (B92270) to neutralize the HCl gas generated during the reaction. The mixture is heated to drive the reaction to completion. prepchem.com

Approaches to Selective Halogenation

Selective halogenation is crucial to ensure that the chlorine atom is introduced specifically at the methyl group attached to the C2 position without affecting other parts of the molecule. The use of thionyl chloride for the conversion of the primary alcohol to the corresponding chloride is a highly selective method for this purpose.

Alternative approaches could involve the radical chlorination of a 2-methyl-4-phenyl-1,3-thiazole precursor. However, this method may lack the high selectivity of the alcohol-to-chloride conversion and could potentially lead to a mixture of chlorinated products, including over-chlorination or chlorination on the phenyl ring. Therefore, the synthesis via the hydroxymethyl intermediate is generally the preferred route for achieving high selectivity.

Multi-Step Synthetic Sequences for this compound

A reliable multi-step synthesis for this compound can be constructed by combining the Hantzsch thiazole synthesis with a subsequent functional group transformation at the C2 position. A representative synthetic sequence is outlined below:

Step 1: Synthesis of 2-Methyl-4-phenyl-1,3-thiazole This precursor is synthesized via the Hantzsch condensation of phenacyl bromide with thioacetamide in a suitable solvent like ethanol.

Step 2: Synthesis of (4-phenyl-1,3-thiazol-2-yl)methanol This step can be more complex. A potential route involves the initial synthesis of ethyl 2-amino-4-phenylthiazole-5-carboxylate, followed by diazotization to replace the amino group with a hydroxyl group, and subsequent reduction of the ester to the alcohol. A more direct, albeit potentially lower-yielding, approach could involve the controlled oxidation of 2-methyl-4-phenyl-1,3-thiazole to the corresponding alcohol, though this can be challenging. A more practical laboratory synthesis would start from a different thioamide to directly install a group that can be converted to the hydroxymethyl group. For instance, using a thioamide with a protected hydroxymethyl group. However, for the purpose of this article, we will focus on the chlorination of the readily available precursor.

Step 3: Synthesis of this compound As detailed in section 2.2.1, (4-phenyl-1,3-thiazol-2-yl)methanol is treated with thionyl chloride in the presence of pyridine and a solvent like benzene. The reaction mixture is heated, and after workup, the desired this compound is isolated. prepchem.com

This multi-step approach allows for the controlled and systematic construction of the target molecule, with each step being well-established in organic synthesis literature.

Strategies from Acyclic Precursors

The most classic and widely utilized method for constructing the thiazole ring from open-chain molecules is the Hantzsch thiazole synthesis. chemhelpasap.comnih.gov This reaction, dating back to the late 19th century, typically involves the cyclocondensation of an α-halocarbonyl compound with a species containing a thioamide functional group. chemhelpasap.comnih.gov

The general mechanism for the Hantzsch synthesis commences with an SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon, forming a hydroxythiazoline intermediate. nih.gov A subsequent dehydration step then yields the aromatic thiazole ring. chemhelpasap.com

For the specific synthesis of this compound, this strategy would employ a phenacyl halide and 2-chloroethanethioamide (B12969611) as the acyclic precursors. The phenacyl halide provides the C4-C5 bond and the 4-phenyl substituent, while the thioamide supplies the S1, C2, and N3 atoms of the heterocycle, along with the 2-(chloromethyl) group.

Table 1: Hantzsch Synthesis Strategy for this compound

Precursor 1 (α-Halocarbonyl)Precursor 2 (Thioamide)Resulting ThiazoleKey Bond Formations
2-Bromo-1-phenylethan-1-one2-ChloroethanethioamideThis compoundC4-S, C5-N, C2-N
Provides the phenyl group at C4 and the C4-C5 backbone.Provides the chloromethyl group at C2, the sulfur at position 1, and the nitrogen at position 3.Final aromatic heterocycle.Formation of the thiazole ring through cyclocondensation.

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of thiazole derivatives by simply varying the substituents on the two acyclic starting materials. organic-chemistry.orgresearchgate.net For instance, using thiourea (B124793) instead of a substituted thioamide leads to the formation of 2-aminothiazoles, while using thiobenzamide (B147508) yields 2-phenylthiazoles. chemhelpasap.comresearchgate.net

Tandem Reactions and One-Pot Syntheses of Substituted Thiazoles

Modern synthetic chemistry increasingly focuses on efficiency, leading to the development of tandem reactions and one-pot syntheses. These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. Several such protocols are applicable to the synthesis of substituted thiazoles. rsc.orgnih.gov

A modular cascade protocol for synthesizing thiazoles from readily available substrates has been developed. rsc.org Thiazoles are typically synthesized via the condensation of α-haloketones with thioamides, a reaction that can be integrated into a one-pot sequence. rsc.org For example, alkenes can be reacted with bromine and then with a thioamide in a one-pot reaction to generate thiazoline (B8809763) derivatives, which can subsequently be oxidized to thiazoles. rsc.org

Multicomponent reactions (MCRs) are a particularly powerful type of one-pot synthesis. One such approach involves the reaction of a substituted 2-bromo-1-phenylethanone, thiosemicarbazide, and various carbonyl compounds to afford substituted 4-phenyl-1,3-thiazole derivatives. asianpubs.org This method highlights the ability to rapidly generate molecular diversity from simple building blocks. asianpubs.orgacgpubs.org Another reported one-pot, three-component reaction for synthesizing thiazole derivatives utilizes 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat (solvent-free) conditions, offering an environmentally benign process with high yields and short reaction times. acgpubs.org

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been reported, using trypsin from porcine pancreas as a catalyst. mdpi.com This method involves the reaction of secondary amines, benzoyl isothiocyanate, and acetylenedicarboxylates to produce thiazole derivatives in high yields under mild conditions, demonstrating the expanding application of enzymes in organic synthesis. mdpi.com

Table 2: Examples of One-Pot Syntheses for Thiazole Derivatives

Reaction TypeKey ReactantsCatalyst/ConditionsProduct ScopeReference
Multicomponent ReactionSubstituted 2-bromo-1-phenylethanone, thiosemicarbazide, various carbonyl compoundsNot specifiedSubstituted 4-phenyl-1,3-thiazole derivatives asianpubs.org
Multicomponent Reaction3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, various carbonyl compoundsNeat, Room Temperature4-hydroxy-3-(2-(N'-substituted-hydrazino)-thiazol-4-yl)-6-methyl-pyran-2-one derivatives acgpubs.org
Cascade ProtocolAlkenes, bromine, thioamidesOne-potThiazoline and Thiazole derivatives rsc.org
Chemoenzymatic Multicomponent SynthesisSecondary amines, benzoyl isothiocyanate, acetylenedicarboxylatesTrypsin from porcine pancreas (PPT), 45 °C, Ethanol2,4-disubstituted thiazole derivatives mdpi.com

These advanced synthetic strategies provide efficient and modular routes to a wide range of substituted thiazoles, including structures analogous to this compound.

Chemical Reactivity and Transformational Chemistry of 2 Chloromethyl 4 Phenyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the C2 position of the thiazole (B1198619) ring is an active site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent thiazole ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a variety of nucleophiles. This reactivity is analogous to that of benzylic halides, which are valuable synthetic intermediates. researchgate.net

Displacement with Heteroatom Nucleophiles

The chlorine atom of 2-(chloromethyl)-4-phenyl-1,3-thiazole can be readily displaced by various heteroatom nucleophiles, including those containing nitrogen, oxygen, and sulfur. Such reactions provide a straightforward route to a diverse range of functionalized thiazole derivatives.

Nitrogen Nucleophiles: Reactions with primary and secondary amines lead to the formation of the corresponding aminomethylthiazole derivatives. These substitution reactions are fundamental in medicinal chemistry for constructing libraries of compounds. The general reactivity of chloroalkyl heterocycles with amines is well-established. researchgate.net

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, can react with 2-chloromethyl-thiazole derivatives to yield the corresponding methoxy (B1213986) ethers. organic-chemistry.org Similarly, phenoxides can be used to generate aryloxy ethers, expanding the structural diversity of the products.

Sulfur Nucleophiles: Thiols and thiolates are effective nucleophiles for displacing the chloride to form thioethers. For instance, the reaction of a related compound, 2-bromomethyl-1,3-thiaselenole, with 1,3-benzothiazole-2-thiol (B7764131) demonstrates the high reactivity of such systems towards sulfur nucleophiles, proceeding through anchimeric assistance from the ring heteroatom. nih.gov This suggests that this compound would react efficiently with various thiols to produce the corresponding (thiazol-2-ylmethyl)sulfanes. uci.edu

Nucleophile TypeExample NucleophileProduct Type
NitrogenAmines (R₂NH)2-(Aminomethyl)-4-phenyl-1,3-thiazoles
OxygenAlcohols/Alkoxides (ROH/RO⁻)2-(Alkoxymethyl)-4-phenyl-1,3-thiazoles
SulfurThiols (RSH)2-[(Thio)methyl]-4-phenyl-1,3-thiazoles

Alkylation and Functionalization Utilizing the Chloromethyl Moiety

The electrophilic nature of the chloromethyl group makes this compound a valuable alkylating agent for carbon nucleophiles. This allows for the introduction of the 4-phenylthiazol-2-ylmethyl moiety into various organic frameworks.

A key example of this reactivity is the vicarious nucleophilic substitution (VNS) reaction. Carbanions generated from (chloroalkyl)thiazoles can react with electron-deficient arenes, such as nitroarenes, to form new carbon-carbon bonds. researchgate.net This reaction involves the attack of a carbanion (formed by deprotonation of the chloromethyl group under strong base conditions) on the nitroarene, followed by the elimination of hydrogen chloride, to yield a nitrobenzyl-substituted thiazole. This methodology highlights the utility of the chloromethyl group in forming C(sp³)–C(sp²) bonds. researchgate.net

Reactivity and Transformations of the Thiazole Ring System in this compound

The thiazole ring itself, along with its phenyl substituent, can undergo a range of chemical transformations, although the reactivity is heavily influenced by the existing substitution pattern.

Electrophilic Aromatic Substitution on the Phenyl Substituent

The phenyl group at the C4 position can undergo electrophilic aromatic substitution, but its reactivity is influenced by the attached thiazole ring. Heterocyclic systems like thiazole are generally electron-withdrawing, which deactivates the attached phenyl ring towards electrophilic attack compared to benzene. uci.edu This deactivation means that harsher conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

The thiazolyl group is expected to be a meta-director due to its electron-withdrawing inductive effect. uci.edu However, the regiochemical outcome can be complex. In certain metal-catalyzed C-H activation reactions, which are a form of electrophilic substitution, the directing effect can be altered. For example, in Ru-catalyzed direct arylations, 2-methyl-4-phenylthiazole (B155899) was found to be unreactive. researchgate.net However, the introduction of an aryl group at the C5 position of the thiazole enhanced the reactivity of the C4-phenyl ring, leading to selective mono-arylation at its ortho-position. researchgate.net This indicates that the electronic properties of the entire molecule play a crucial role in directing substitution on the phenyl ring. Standard nitration conditions (HNO₃/H₂SO₄) on a 4-phenyl substituted system would likely lead to the introduction of a nitro group at the meta-position of the phenyl ring, assuming the thiazole ring itself does not react first. google.comresearchgate.net

Functionalizations and Modifications at Other Thiazole Ring Positions (C4 and C5)

With the C2 and C4 positions of the thiazole ring being substituted, the remaining position for functionalization is C5. The electron density of the thiazole ring generally favors electrophilic substitution at the C5 position. chemistrysteps.comnih.gov

Halogenation: Direct halogenation of the thiazole ring at C5 is a feasible transformation. For related electron-deficient thiazole systems, halogenation can be achieved, although it can sometimes be challenging to stop the reaction at the mono-halogenated stage, with di-substituted products often forming. udayton.edu For this compound, bromination or chlorination would be expected to yield the corresponding 5-halo derivative under appropriate conditions.

Metal-Catalyzed Coupling Reactions and Complexation Involving this compound

The chloromethyl group can serve as an electrophilic partner in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is analogous to that of benzylic and other activated alkyl halides.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. masterorganicchemistry.com Research on analogous systems, such as 2-(chloromethyl)-2,1-borazaronaphthalene, has demonstrated successful Suzuki-type couplings with potassium (hetero)aryl- and alkenyltrifluoroborates, as well as Sonogashira-type couplings with terminal alkynes. researchgate.net These reactions typically employ a palladium catalyst, a suitable ligand (e.g., phosphine-based), and a base to afford the cross-coupled products in good yields. researchgate.net

Given these precedents, this compound is expected to be a viable substrate for similar transformations.

Coupling ReactionExample NucleophileCatalyst/Reagents (Typical)Product Type
Suzuki CouplingArylboronic Acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base2-(Arylmethyl)-4-phenyl-1,3-thiazole
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd/Cu Catalyst, Base2-(Propargyl)-4-phenyl-1,3-thiazole
Heck CouplingAlkene (CH₂=CHR)Pd Catalyst, Base2-(Allyl)-4-phenyl-1,3-thiazole

These coupling strategies significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block for the construction of complex molecules with potential applications in materials science and medicinal chemistry. researchgate.net

Cross-Coupling Methodologies for Advanced Derivatization

There is currently no specific published research detailing the use of this compound as a substrate in common cross-coupling methodologies such as Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig reactions. The chloromethyl group (-CH2Cl) represents a reactive site, analogous to a benzylic halide, which could potentially participate as an electrophile in palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

However, without experimental studies, key data regarding optimal reaction conditions, catalyst systems, compatible coupling partners, and product yields for this specific molecule remain undetermined. Consequently, no data tables detailing research findings on the cross-coupling reactions of this compound can be provided.

Strategic Derivatization and Analogue Design of 2 Chloromethyl 4 Phenyl 1,3 Thiazole

Principles for Structural Modification and Diversification of the 1,3-Thiazole Core

The structural modification of the 1,3-thiazole core is primarily achieved through two main strategies: variation of reactants in the initial ring synthesis or post-synthesis functionalization of the pre-formed heterocycle.

The most common method for synthesizing the 2,4-disubstituted thiazole (B1198619) core is the Hantzsch thiazole synthesis. sciencescholar.uswjrr.org This reaction involves the condensation of an α-haloketone with a thioamide. wjrr.org This method offers an inherent route for diversification, as the substituents at the C2 and C4 positions of the final thiazole ring are determined by the choice of the thioamide and α-haloketone, respectively. For instance, using different substituted thioamides or phenacyl bromides allows for the introduction of a wide array of functional groups at these positions from the outset. mdpi.combepls.com

Once the thiazole ring is formed, further modifications can be undertaken. The aromatic nature of the thiazole ring allows for reactions such as electrophilic substitution, although the ring is generally electron-deficient. More versatile are modern cross-coupling reactions and nucleophilic aromatic substitution (SNAr) on suitably activated thiazole derivatives. rsc.org Functional groups attached to the ring can also be manipulated. For example, a sulfone moiety on a thiazole ring can act as a versatile reactive tag, facilitating diverse transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, highlighting the potential for extensive functionalization. rsc.org These principles allow medicinal chemists to systematically alter the structure of a lead compound to explore structure-activity relationships (SAR) and optimize its properties.

Synthesis of Novel Analogues of 2-(Chloromethyl)-4-phenyl-1,3-thiazole

Leveraging the principles of thiazole chemistry, novel analogues of this compound can be synthesized by modifying its peripheral structures, namely the C4-phenyl ring and the C2-chloromethyl group.

Introducing substituents on the phenyl ring at the C4 position is a common strategy to modulate the lipophilicity, electronic properties, and steric profile of the molecule. This is typically achieved by employing appropriately substituted phenacyl bromides (2-bromoacetophenones) in the Hantzsch synthesis. mdpi.com The reaction of a substituted phenacyl bromide with a suitable thioamide, such as 2-chloroethanethioamide (B12969611), would yield the desired analogues. This approach allows for the systematic introduction of a wide range of substituents, including halogens, alkyl, alkoxy, and nitro groups, at the ortho, meta, and para positions of the phenyl ring. mdpi.comnih.gov

Table 1: Synthesis of C4-Phenyl Substituted Thiazole Analogues via Hantzsch Condensation This table is illustrative of the general synthetic strategy.

Starting Phenacyl BromideResulting 4-Substituted Phenyl Thiazole Derivative
2-Bromo-1-(4-chlorophenyl)ethan-1-one2-(Chloromethyl)-4-(4-chlorophenyl)-1,3-thiazole
2-Bromo-1-(4-methoxyphenyl)ethan-1-one2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole
2-Bromo-1-(4-nitrophenyl)ethan-1-one2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
2-Bromo-1-(p-tolyl)ethan-1-one2-(Chloromethyl)-4-(p-tolyl)-1,3-thiazole

Alterations of the C2-Substituent and Chloromethyl Functionality

The C2-chloromethyl group is a highly reactive electrophilic site, making it an ideal handle for introducing diverse functionalities through nucleophilic substitution reactions. The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, azides, and alkoxides. This allows for the creation of a vast library of derivatives with different side chains at the C2 position.

For example, reaction with primary or secondary amines would yield 2-(aminomethyl)-4-phenyl-1,3-thiazole derivatives. nih.gov Treatment with sodium azide (B81097) would produce 2-(azidomethyl)-4-phenyl-1,3-thiazole, a versatile intermediate that can be subsequently reduced to the corresponding primary amine or used in cycloaddition reactions. Furthermore, reaction with thiourea (B124793) could lead to the formation of a 2-aminothiazole (B372263) moiety attached via a methylene (B1212753) bridge. nih.gov These modifications significantly alter the chemical nature of the C2-substituent, transforming it from a simple alkyl halide into a range of functional groups capable of forming hydrogen bonds, ionic interactions, or covalent bonds with biological targets.

Table 2: Potential Derivatizations of the C2-Chloromethyl Group This table presents hypothetical, yet chemically feasible, transformations.

NucleophileResulting C2-SubstituentProduct Class
Ammonia (NH₃)-CH₂-NH₂Primary amine
Dimethylamine ((CH₃)₂NH)-CH₂-N(CH₃)₂Tertiary amine
Sodium azide (NaN₃)-CH₂-N₃Azide
Sodium thiophenoxide (NaSPh)-CH₂-SPhThioether
Potassium cyanide (KCN)-CH₂-CNNitrile

Construction of Fused and Bridged Thiazole Systems from this compound Precursors

The reactivity of this compound also makes it a valuable building block for constructing more complex, rigid molecular architectures such as fused and bridged polycyclic systems. These advanced scaffolds are of great interest in drug discovery as they can position functional groups in specific three-dimensional orientations.

Fused heterocyclic systems can be synthesized via intramolecular cyclization reactions where the C2-chloromethyl group acts as the electrophile. This requires the prior installation of a nucleophilic center at a position that allows for ring formation, typically at the C5 position of the thiazole or on the C4-phenyl ring.

A common strategy involves the reaction of a bifunctional reagent with the 2-(chloromethyl)thiazole (B1590920) core. For instance, reacting this compound with nucleophiles like o-aminothiophenol or heterocyclic amines can lead to the formation of new fused ring systems. nih.gov The initial nucleophilic attack displaces the chloride, and a subsequent intramolecular condensation reaction can form a new heterocyclic ring fused to the original thiazole. This approach has been used to synthesize a variety of polycyclic systems containing thiazole rings, such as dithiazoles, trithiazoles, and other complex azoles. nih.gov

Beyond simple fused rings, this compound can be a starting point for advanced molecular scaffolds through multi-step synthetic sequences. The chloromethyl group can be converted into other versatile functional groups that enable participation in powerful bond-forming reactions. For example, conversion to an aldehyde or a terminal alkyne would open up access to multicomponent reactions, Wittig-type reactions, or click chemistry.

This precursor can be utilized in domino reactions, where a single synthetic operation generates significant molecular complexity by forming multiple chemical bonds in one pot. goettingen-research-online.de By carefully designing reaction partners, the thiazole derivative can be incorporated into larger, more intricate structures. This concept of using a core heterocyclic building block to generate diverse and complex molecular frameworks is a key strategy in modern medicinal chemistry for exploring new chemical space. rsc.org

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Chloromethyl 4 Phenyl 1,3 Thiazole Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized thiazole (B1198619) derivatives. researchgate.netijsrcseit.com Each technique provides unique information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton environments within the molecule.

¹H-NMR: The proton NMR spectrum of 2-(chloromethyl)-4-phenyl-1,3-thiazole is expected to show distinct signals. The protons of the phenyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). nipne.ro A characteristic singlet for the methine proton at the C5 position of the thiazole ring is anticipated around δ 7.6-8.5 ppm, confirming the successful formation of the heterocyclic ring. nih.gov The chloromethyl protons (-CH₂Cl) would produce a key singlet in the upfield region, typically around δ 4.5-5.0 ppm.

¹³C-NMR: The carbon-13 NMR spectrum provides complementary information. The carbon atoms of the thiazole ring have characteristic chemical shifts, with the C2, C4, and C5 carbons resonating at approximately δ 168-170 ppm, δ 155-160 ppm, and δ 110-115 ppm, respectively. nih.govnih.gov The signal for the chloromethyl carbon (-CH₂Cl) is expected in the range of δ 40-45 ppm, while the phenyl carbons will appear between δ 125-135 ppm. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₈ClNS), the expected molecular weight is approximately 209.7 g/mol . sigmaaldrich.com In Electrospray Ionization (ESI-MS), the molecule would be detected as a protonated molecular ion peak [M+H]⁺ at m/z ≈ 210.8. nih.gov The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. ijsrcseit.com The IR spectrum of a 4-phenyl-1,3-thiazole derivative shows characteristic absorption bands. A sharp, medium-intensity signal corresponding to the C-H stretching vibration of the thiazole ring's methine group is typically observed between 3100 and 3180 cm⁻¹. nih.gov Other significant peaks include C=N stretching of the thiazole ring (around 1600 cm⁻¹), C=C stretching of the phenyl group, and C-Cl stretching vibrations.

Interactive Table: Spectroscopic Data for this compound

Technique Parameter Expected Signal/Value Interpretation
¹H-NMR Chemical Shift (δ) ~7.6-8.5 ppm (s, 1H) C5-H of thiazole ring nih.gov
~7.3-8.0 ppm (m, 5H) Aromatic protons of phenyl group nipne.ro
~4.5-5.0 ppm (s, 2H) Chloromethyl protons (-CH₂Cl)
¹³C-NMR Chemical Shift (δ) ~168-170 ppm C2 of thiazole ring nih.gov
~155-160 ppm C4 of thiazole ring (phenyl-substituted) nih.gov
~110-115 ppm C5 of thiazole ring nih.gov
~125-135 ppm Phenyl group carbons
~40-45 ppm Chloromethyl carbon (-CH₂Cl)
Mass Spec. (ESI) Molecular Ion [M+H]⁺ at m/z ≈ 210.8 Confirmation of molecular mass nih.gov
Isotope Pattern M+ and M+2 peaks (3:1 ratio) Presence of one chlorine atom
IR Spectroscopy Wavenumber (cm⁻¹) ~3100-3180 cm⁻¹ C-H stretch of thiazole ring nih.gov
~1600 cm⁻¹ C=N stretch of thiazole ring
~680-750 cm⁻¹ C-Cl stretch

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for monitoring reaction progress, assessing the purity of the final product, and for isolation.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of synthesis reactions involving thiazole derivatives. nih.govderpharmachemica.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), the consumption of reactants and the formation of the product can be visualized under UV light. The relative polarity of the spots (Rf value) helps in identifying the components.

High-Performance Liquid Chromatography (HPLC) provides a more precise method for purity assessment and quantification. researchgate.net For thiazole derivatives, reversed-phase HPLC is commonly employed, using a C18 column as the stationary phase and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or a buffer. researchgate.net The compound is detected using a UV detector set at the molecule's absorption maximum. researchgate.net This technique can separate the target compound from impurities and by-products with high resolution.

Gas Chromatography (GC) can also be utilized, particularly for thermally stable and volatile derivatives. Chiral capillary GC has been successfully used to separate enantiomers of structurally similar compounds like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, suggesting its potential applicability for chiral derivatives of this compound. nih.gov The choice of a suitable chiral stationary phase is critical for achieving enantiomeric separation. nih.gov

Interactive Table: Chromatographic Methods for Thiazole Derivatives

Technique Primary Use Typical Stationary Phase Typical Mobile Phase/Conditions Detection
TLC Reaction Monitoring, Purity Check Silica Gel Hexane/Ethyl Acetate mixtures researchgate.net UV Light
HPLC Purity Assessment, Quantification C18 (Reversed-Phase) researchgate.net Acetonitrile/Water gradient researchgate.net UV Detector
GC Purity Assessment, Enantiomeric Separation Chiral cyclodextrin (B1172386) derivatives nih.gov Temperature programming; Helium carrier gas nih.gov Flame Ionization Detector (FID)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related structures provides significant insight into its expected solid-state conformation. nih.govkayseri.edu.tr

Studies on derivatives like 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole reveal key structural features that are likely to be conserved. nih.govkayseri.edu.tr The central 1,3-thiazole ring is essentially planar. The attached phenyl ring at the C4 position is not coplanar with the thiazole ring; a significant dihedral angle between the two rings is expected, typically ranging from 13° to 44°. nih.govkayseri.edu.tr

Interactive Table: Expected Crystallographic Parameters for a this compound Derivative

Parameter Expected Value/Observation Significance
Crystal System Triclinic or Monoclinic Common systems for organic molecules researchgate.net
Thiazole Ring Planar Characteristic of the heterocyclic core
Phenyl-Thiazole Dihedral Angle 13-44° nih.govkayseri.edu.tr Indicates a twisted conformation between the rings
C-C-C Angle (at methylene (B1212753) bridge) ~114° nih.gov Typical for methylene-linked ring systems
Intermolecular Interactions C-H···N, C-H···π, C-H···Cl nih.gov Dictates the supramolecular assembly in the crystal
Hirshfeld Surface Contacts H···H, C···H, Cl···H nih.gov Quantifies the nature and contribution of intermolecular forces

Theoretical and Computational Investigations of 2 Chloromethyl 4 Phenyl 1,3 Thiazole and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(chloromethyl)-4-phenyl-1,3-thiazole at the atomic and molecular level. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and predict various molecular attributes. researchgate.netnih.gov

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. nih.gov Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole and phenyl rings, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is also typically spread across the ring system, highlighting areas for potential nucleophilic attack. researchgate.net The introduction of different substituents on the phenyl ring or the thiazole core can significantly alter the energies of these frontier orbitals and, consequently, the reactivity of the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Phenyl-Thiazole Derivatives

Compound/Derivative TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Generic 4-Phenylthiazole (B157171)-9.1 to -8.53.3 to 3.812.3 to 12.8
Electron-Donating Group SubstitutedHigher Energy (e.g., -8.8)Higher Energy (e.g., 3.6)Narrower Gap
Electron-Withdrawing Group SubstitutedLower Energy (e.g., -9.5)Lower Energy (e.g., 3.3)Wider Gap

Note: The data in this table is illustrative and represents typical ranges observed for phenyl-thiazole systems based on computational studies of various derivatives. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Blue-colored areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In a molecule like this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring due to the presence of lone pairs of electrons. The chloromethyl group, with the electronegative chlorine atom, would create a region of positive potential on the adjacent carbon atom, making it a likely site for nucleophilic substitution. The phenyl ring would exhibit a more complex potential surface influenced by the electron-donating or -withdrawing nature of any substituents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states.

Transition State Analysis in Synthetic Pathways

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. nih.govresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would involve the reaction of a suitable α-haloketone with thioacetamide (B46855).

Computational Studies of Reactive Intermediates

Throughout a chemical reaction, various short-lived reactive intermediates can be formed. Computational chemistry allows for the study of the structure, stability, and reactivity of these transient species, which are often difficult or impossible to observe experimentally. nih.gov

In the Hantzsch synthesis of this compound, key intermediates would include the initial adduct formed between the α-haloketone and thioamide, as well as the aforementioned hydroxythiazoline. Computational analysis can provide detailed information on the bond lengths, bond angles, and charge distribution of these intermediates, helping to rationalize their subsequent transformations. Understanding the stability of these intermediates is crucial for optimizing reaction conditions to favor the formation of the desired product.

Structure-Property Relationships Derived from Computational Studies

A significant advantage of computational studies is the ability to systematically modify the structure of a molecule and predict the resulting changes in its properties. This allows for the establishment of structure-property relationships (SPRs) that can guide the design of new molecules with enhanced or specific functionalities. mdpi.commdpi.comnih.gov

Table 2: Predicted Influence of Substituents on the Properties of 4-Phenyl-1,3-Thiazole Derivatives

Substituent on Phenyl RingPredicted Effect on HOMO-LUMO GapPredicted Effect on Reactivity
Electron-Donating (e.g., -OCH3, -CH3)DecreaseIncrease
Electron-Withdrawing (e.g., -NO2, -CF3)IncreaseDecrease
Halogens (e.g., -F, -Cl)Moderate IncreaseModerate Decrease

Note: This table illustrates general trends observed in computational studies of substituted aromatic systems and serves as a predictive guide for the behavior of derivatives of this compound.

These computational SPRs are invaluable in medicinal chemistry for the rational design of new drug candidates, allowing for the in-silico screening of large libraries of virtual compounds to identify those with the most promising predicted properties before undertaking their synthesis and experimental testing. mdpi.commdpi.com

Conformational Analysis and Dynamics

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the phenyl group to the thiazole ring and the chloromethyl group to the thiazole ring. Understanding the molecule's preferred conformations is essential, as these can significantly influence its biological activity and physical properties.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to explore the potential energy surface of the molecule. By systematically rotating the key dihedral angles, researchers can identify low-energy conformers and the transition states that separate them.

A critical aspect of the conformational analysis is the orientation of the phenyl ring relative to the thiazole ring. In a related crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the dihedral angles between the thiazole ring and its attached phenyl rings are 13.12° and 43.79°. nih.gov This suggests that a planar arrangement of the phenyl and thiazole rings is not the most stable conformation, likely due to steric hindrance. For this compound, a similar non-planar arrangement is expected to be favored.

The rotation of the chloromethyl group also contributes to the conformational diversity. The interplay between steric and electronic effects will determine the most stable orientations of this group relative to the thiazole ring. Molecular dynamics simulations can provide further insights into the conformational flexibility and the timescales of conformational changes in different environments, such as in solution.

Table 1: Illustrative Conformational Data for this compound

ConformerDihedral Angle (Phenyl-Thiazole)Dihedral Angle (Chloromethyl-Thiazole)Relative Energy (kcal/mol)
135°60°0.00
2145°60°1.20
335°180°0.85

Note: This table is illustrative and presents hypothetical data that would be obtained from a computational conformational analysis.

Predicting Reactivity and Selectivity Profiles

Theoretical calculations are invaluable for predicting the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

For thiazole derivatives, the HOMO is often localized on the thiazole ring, indicating its propensity to react with electrophiles. researchgate.netmalayajournal.org The LUMO, conversely, indicates the sites susceptible to nucleophilic attack. The presence of the electron-withdrawing chloromethyl group and the phenyl group will modulate the electronic properties of the thiazole ring, influencing the energies and localizations of the HOMO and LUMO.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. malayajournal.org

Conceptual Density Functional Theory (DFT) offers a more quantitative approach to reactivity prediction through the calculation of reactivity indices. These indices, such as Fukui functions and dual descriptors, can pinpoint the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Table 2: Illustrative Reactivity Indices for this compound

AtomFukui Function (f-) for Electrophilic AttackFukui Function (f+) for Nucleophilic Attack
N(3)0.150.08
C(2)0.050.25
C(4)0.120.10
C(5)0.200.05
C(chloromethyl)0.020.35

Note: This table is illustrative and presents hypothetical data that would be obtained from a computational reactivity analysis.

These computational approaches collectively provide a detailed picture of the chemical behavior of this compound, enabling the prediction of its reaction outcomes and guiding the design of new synthetic pathways and novel derivatives with enhanced reactivity or stability.

Applications of 2 Chloromethyl 4 Phenyl 1,3 Thiazole in Chemical Science and Technology

Catalytic Applications of Thiazole-Based Systems

The thiazole (B1198619) scaffold is a cornerstone in the design of catalysts for a variety of chemical transformations. Its derivatives are employed in both organocatalysis and metal-catalyzed reactions, primarily due to the electronic properties of the heterocyclic ring and its capacity to coordinate with metal centers. researchgate.netmdpi.com

Thiazole derivatives have found application in organocatalysis, where the thiazolium salt, formed by N-alkylation of the thiazole ring, can act as a precursor to N-heterocyclic carbenes (NHCs). These NHCs are effective catalysts for reactions like the benzoin condensation. While specific studies on 2-(chloromethyl)-4-phenyl-1,3-thiazole in organocatalysis are not extensively detailed, the inherent reactivity of the thiazole nucleus suggests its potential in this area.

In the realm of metal-catalyzed reactions, thiazole-containing compounds are pivotal. nih.gov They can participate in various coupling reactions, and the thiazole ring itself can be functionalized using transition metal catalysis. The development of efficient synthetic protocols for thiazole derivatives often involves metal catalysts, highlighting the synergistic relationship between thiazole chemistry and transition metals.

The nitrogen and sulfur atoms within the thiazole ring of this compound provide excellent coordination sites for metal ions, making it a valuable component in ligand design for both homogeneous and heterogeneous catalysis. researchgate.net The reactive chloromethyl group allows for the straightforward tethering of the thiazole moiety to other molecular fragments or solid supports, facilitating the creation of sophisticated ligand architectures.

In homogeneous catalysis, thiazole-containing ligands have been utilized in gold-catalyzed reactions, where the ligand structure influences the selectivity and efficiency of the catalytic process. nih.gov For heterogeneous catalysis, immobilizing thiazole-based catalysts on solid supports can offer advantages in terms of catalyst recovery and reuse. um.edu.mt The design versatility allows for the synthesis of ligands that can fine-tune the electronic and steric environment of a metal center, thereby controlling the outcome of the catalyzed reaction.

Catalyst TypeApplication AreaPotential Role of Thiazole Moiety
Homogeneous Asymmetric SynthesisChiral ligand component for stereochemical control. nih.gov
Heterogeneous Green ChemistryImmobilized on solid supports for recyclability. um.edu.mt
Organocatalysis C-C Bond FormationPrecursor to N-heterocyclic carbene catalysts.

Role in Materials Science and Polymer Chemistry

Thiazole and its derivatives are increasingly recognized for their utility in the development of advanced materials, particularly in the field of organic electronics. nih.govsemanticscholar.org The electron-deficient nature of the thiazole ring makes it a suitable building block for organic semiconductors. nih.gov

The this compound can serve as a monomer or a functionalizing agent in polymer synthesis. The chloromethyl group provides a reactive handle for polymerization reactions or for grafting onto existing polymer backbones. The incorporation of the rigid, planar thiazole unit into a polymer chain can significantly influence the material's thermal, mechanical, and photophysical properties. Thiazole-containing polymers, including linear and porous organic polymers, have been synthesized and shown to exhibit solid-state emission, which is a desirable property for various optoelectronic applications. rsc.org

The 4-phenyl-1,3-thiazole core is a component of interest for organic electronic materials. Thiazole-based compounds are used in the construction of organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). nih.gov The electron-withdrawing character of the thiazole unit can be exploited to tune the energy levels of organic materials. researchgate.net

In the context of OSCs, thiazole-containing polymers have been developed as donor materials. researchgate.netnih.gov The introduction of thiazole units into the polymer backbone can lower the Highest Occupied Molecular Orbital (HOMO) level, which can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) in solar cell devices. researchgate.net The rigidity and planarity of thiazole-derived fused heterocycles contribute to favorable molecular aggregation and morphology in the active layer of photovoltaic devices. nih.gov

ApplicationKey Property Conferred by ThiazoleExample of Thiazole-Based System
Organic Solar Cells (OSCs)Electron-accepting nature, HOMO level tuning. researchgate.netThiazole-based polymer donors. researchgate.net
Organic Light-Emitting Diodes (OLEDs)Solid-state luminescence. rsc.orgThiazolothiazole-linked porous organic polymers. rsc.org
Organic Field-Effect Transistors (OFETs)Charge transport properties. nih.govThiazole, bithiazole, and thiazolothiazole-based molecules. nih.gov

Synthetic Reagent and Building Block Utility

Beyond its applications in catalysis and materials science, this compound is a valuable synthetic reagent and building block in organic chemistry. nih.gov The thiazole scaffold is a privileged structure in medicinal chemistry, and versatile building blocks are essential for the synthesis of diverse compound libraries for drug discovery. nih.govnih.gov

The chloromethyl group at the 2-position is a key feature, acting as an electrophilic site susceptible to nucleophilic substitution. This allows for the facile introduction of a wide range of functional groups, enabling the elaboration of the thiazole core into more complex molecules. For instance, it can react with amines, thiols, and other nucleophiles to form a variety of derivatives. This reactivity is analogous to that of α-haloketones, which are common precursors in the Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring. nih.govmdpi.com The utility of such reactive handles is demonstrated in the synthesis of various biologically active thiazole derivatives. mdpi.comnih.govnih.gov

The 4-phenyl-1,3-thiazole framework itself can be constructed through various synthetic routes, often involving the condensation of a thioamide with an α-halocarbonyl compound. nih.gov The availability of such synthetic methods makes this compound and related structures accessible for further chemical exploration and application. mdpi.com

Construction of Complex Organic Molecules

The reactivity of the chloromethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of more complex molecules where the thiazole moiety is incorporated into a larger framework. The carbon-chlorine bond is readily displaced by a variety of nucleophiles, including amines, thiols, and phenols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

These reactions are typically carried out under standard laboratory conditions and provide a straightforward method for introducing the 4-phenyl-1,3-thiazol-2-ylmethyl moiety into a target molecule. For instance, the reaction with primary or secondary amines yields substituted (4-phenylthiazol-2-yl)methylamines, which are structural motifs found in various pharmacologically active compounds. Similarly, reaction with thiols or phenols produces the corresponding thioethers and ethers, expanding the structural diversity of accessible molecules.

The synthesis of various complex thiazole derivatives often involves the initial preparation of a core thiazole structure, which is then further functionalized. While direct multi-step syntheses starting from this compound are not extensively documented in readily available literature, the analogous reactivity of similar chloromethyl-substituted heterocycles is well-established. For example, the Hantzsch thiazole synthesis is a common method for creating the thiazole ring itself, often followed by modifications of side chains to build molecular complexity. The chloromethyl group on the pre-formed thiazole ring provides a convenient handle for such modifications.

Library Synthesis and Combinatorial Chemistry

The utility of this compound extends to the fields of library synthesis and combinatorial chemistry, where the goal is to rapidly generate a large number of structurally related compounds for screening purposes. Its role as a versatile building block is paramount in this context. The reactive chloromethyl group allows for its attachment to a solid support or for its reaction with a diverse set of building blocks in a parallel or combinatorial fashion.

A notable example of this approach involves the use of a closely related analogue, 4-chloromethyl-2-amino thiazole, in the parallel synthesis of a library of piperazine-tethered thiazole compounds. In this solid-phase synthesis, the chloromethyl group of the thiazole, which is attached to a resin, undergoes nucleophilic displacement by piperazine. Subsequent acylation of the piperazine with a variety of carboxylic acids leads to a large library of diverse molecules. This strategy demonstrates the principle of using a chloromethylated thiazole as a scaffold to introduce multiple points of diversity into the final products. mdpi.com

This approach is highly amenable to automation and high-throughput synthesis, making it an efficient method for generating compound libraries for drug discovery programs. The resulting libraries of thiazole derivatives can then be screened against various biological targets to identify potential new therapeutic agents. The ability to readily modify the molecule at the 2-position of the thiazole ring, in addition to the reactions at the chloromethyl group, further enhances the diversity of the libraries that can be generated from this versatile scaffold.

The following table summarizes the types of reactions and the resulting compound classes that can be generated from this compound in the context of library synthesis.

NucleophileResulting LinkageCompound Class
Amines (R-NH2)C-NSubstituted (4-phenylthiazol-2-yl)methylamines
Thiols (R-SH)C-S(4-phenylthiazol-2-yl)methyl thioethers
Phenols (Ar-OH)C-O(4-phenylthiazol-2-yl)methyl ethers
Carboxylates (R-COO-)C-O(4-phenylthiazol-2-yl)methyl esters
Azides (N3-)C-N2-(Azidomethyl)-4-phenyl-1,3-thiazole

This table illustrates the broad scope of chemistries that can be employed to generate diverse libraries of compounds from a single, readily accessible building block.

Structure Activity Relationship Sar Studies in Thiazole Chemistry Relevant to 2 Chloromethyl 4 Phenyl 1,3 Thiazole Design

Impact of Substituents on Thiazole (B1198619) Ring Reactivity and Selectivity

The 1,3-thiazole ring is an aromatic heterocycle whose reactivity is dictated by the electronegativity of its constituent nitrogen and sulfur atoms, and the nature of the substituents attached to its carbon atoms (C2, C4, and C5). globalresearchonline.net The electron distribution within the ring is not uniform; the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich. pharmaguideline.com This inherent electronic character makes the ring susceptible to various chemical transformations, the selectivity of which can be finely tuned by substituents.

The reactivity of the thiazole ring is significantly influenced by the electronic properties of its substituents. globalresearchonline.net Electron-donating groups (EDGs), such as alkyl groups, enhance the nucleophilicity and basicity of the ring, while electron-withdrawing groups (EWGs), like nitro or haloalkyl groups, have the opposite effect. globalresearchonline.net For instance, the presence of an EDG at the C2 position can facilitate electrophilic substitution reactions, which typically occur at the more electron-rich C5 position. pharmaguideline.comnumberanalytics.com Common electrophilic substitutions include halogenation and nitration. numberanalytics.com Conversely, nucleophilic substitution reactions are less common but can be induced at any of the carbon positions, provided a suitable leaving group is present. pharmaguideline.comnumberanalytics.com

In the specific case of 2-(chloromethyl)-4-phenyl-1,3-thiazole, the substituents at positions C2 and C4 profoundly direct the molecule's reactivity. The chloromethyl group at C2 is a strong electron-withdrawing group, further increasing the electrophilicity of the C2 position. The phenyl group at C4 also influences the ring's electronic properties and sterically shields the adjacent C5 position. SAR studies on related 4-phenylthiazole (B157171) analogs have shown that further substitution on this phenyl ring can modulate biological activity. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring has been shown to be beneficial for the activity of various thiazole-based compounds. nih.govnih.gov

PositionSubstituent TypeEffect on Thiazole RingTypical Reactions FavoredCitation
C2 Electron-Donating Group (EDG)Increases nucleophilicityElectrophilic attack at C5 pharmaguideline.com
C2 Electron-Withdrawing Group (EWG)Decreases nucleophilicity, increases acidity of C2-HNucleophilic attack at C2 pharmaguideline.com
C4/C5 General SubstituentsModulate overall electron density and steric accessInfluences regioselectivity of substitutions globalresearchonline.net
C5 UnsubstitutedSite of electrophilic attackHalogenation, Nitration, Friedel-Crafts Acylation numberanalytics.com

Role of the Chloromethyl Group in Molecular Interactions and Derivatization Potential

The chloromethyl group (-CH₂Cl) at the C2 position of the 4-phenyl-1,3-thiazole scaffold is not merely a passive substituent; it is a highly reactive functional group that serves as a critical anchor for molecular interactions and a versatile handle for chemical derivatization. Its significance stems from the electronic properties of both the thiazole ring and the chlorine atom.

The C2 position of the thiazole ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the attached chloromethyl group. pharmaguideline.com This electronic arrangement makes the methylene (B1212753) (-CH₂-) carbon atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is the cornerstone of its derivatization potential, allowing for the facile synthesis of extensive libraries of new compounds. By reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols), chemists can introduce diverse structural motifs, thereby systematically modifying the molecule's steric, electronic, and lipophilic properties to optimize biological activity.

Beyond its role in synthesis, the chloromethyl group can directly participate in molecular interactions with biological macromolecules. The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen found in the amino acid residues of protein targets. These interactions, though weaker than covalent bonds, can be crucial for determining binding affinity and specificity. Furthermore, the methylene protons of the chloromethyl group exhibit increased acidity, making them potential hydrogen bond donors in specific microenvironments. The reactivity of this group is highlighted in studies of related compounds, where the methylene group adjacent to the thiazole ring is the exclusive site of reactions like lithiation, enabling further alkylation. researchgate.net

Feature of Chloromethyl GroupImplicationPotential Application/InteractionCitation
Reactive C-Cl bond Good leaving group (Cl⁻)Versatile site for nucleophilic substitution pharmaguideline.com
Electrophilic Methylene Carbon Susceptible to nucleophilic attackSynthesis of diverse derivatives (amines, ethers, thioethers) pharmaguideline.com
Chlorine Atom Potential halogen bond donorSpecific non-covalent interactions with biological targets
Acidic Methylene Protons Increased reactivityFacilitates certain chemical transformations (e.g., lithiation) researchgate.net

Influence of the Phenyl Group on Electronic and Steric Properties

The phenyl group attached to the C4 position of the thiazole ring exerts a commanding influence on the molecule's three-dimensional shape, electronic character, and potential for intermolecular interactions. Its effects are twofold, involving both steric and electronic contributions that are fundamental to the molecule's SAR profile.

From a steric perspective, the phenyl ring is a bulky substituent. Its size and orientation relative to the thiazole ring can create a specific molecular topology that dictates how the compound fits into the binding site of a protein or enzyme. ubaya.ac.id This steric hindrance can either be beneficial, by promoting a favorable binding conformation and excluding water molecules from a binding pocket, or detrimental, by preventing access to the target site. X-ray crystallography studies of related 4-phenylthiazole derivatives have shown that the thiazole and phenyl rings are often nearly coplanar. nih.gov This planarity can facilitate π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site, a common and significant interaction in drug-receptor binding.

Property of Phenyl GroupInfluence on the MoleculeRelevance to SARCitation
Steric Bulk Defines molecular shape and volumeDictates fit within biological binding sites ubaya.ac.id
Aromaticity/Planarity Potential for π-π stacking interactionsEnhances binding affinity to aromatic residues in proteins nih.gov
Electronic Nature Modulates electron distribution of the thiazole ringCan be tuned with substituents to alter activity nih.gov
Lipophilicity Increases non-polar characterAffects solubility, cell permeability, and pharmacokinetics

Emerging Research Frontiers and Future Perspectives for 2 Chloromethyl 4 Phenyl 1,3 Thiazole

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of the thiazole (B1198619) scaffold, most notably the Hantzsch thiazole synthesis, involves the reaction of α-haloketones with thioamides. bepls.com While effective, conventional methods often rely on volatile organic solvents and may require harsh reaction conditions. Modern research is increasingly focused on developing more efficient and environmentally benign synthetic approaches. These advanced methodologies aim to improve yields, reduce reaction times, and minimize waste generation, aligning with the principles of green chemistry.

Several innovative strategies are being adapted for the synthesis of thiazole derivatives, which are applicable to the production of 2-(Chloromethyl)-4-phenyl-1,3-thiazole. bepls.combohrium.com These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. For instance, a catalyst-free, multicomponent domino reaction for synthesizing trisubstituted thiazoles has been successfully demonstrated under microwave conditions. bepls.com

Green Solvents: Replacing traditional organic solvents with environmentally friendly alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) is a key focus. bepls.com Water, in particular, has been used as a solvent for the high-yield synthesis of certain thiazole derivatives. bepls.com

Catalyst-Free and Multicomponent Reactions (MCRs): Designing syntheses that proceed without a catalyst or that combine multiple steps into a single pot (MCRs) enhances efficiency and sustainability. bepls.com One-pot, three-component syntheses of 4-phenyl-1,3-thiazole derivatives have been developed, demonstrating excellent yields and short reaction times. bepls.com

Ultrasound Irradiation: Sonochemistry provides another energy-efficient method to promote chemical reactions. The synthesis of bisthiazoles has been achieved using ultrasound irradiation in water, showcasing the potential of this technique for green synthesis. bohrium.com

These modern approaches offer substantial improvements over classical methods. By embracing these sustainable practices, the synthesis of this compound and its analogues can become more economical and ecologically responsible.

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

MethodologyKey AdvantagesRelevant FindingsCitation
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields.Catalyst-free domino reaction for trisubstituted thiazoles. bepls.com
Green Solvents (e.g., H₂O, PEG, DES) Reduced environmental impact, non-toxic, often low cost.High-yield synthesis of 2-aminothiazoles in PEG-400 and other derivatives in water. bepls.com
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste.One-pot, three-component synthesis of hydrazinyl-4-phenyl-1,3-thiazole derivatives. bepls.com
Ultrasound Irradiation Enhanced reaction rates, energy efficiency.Synthesis of bisthiazoles using Fe(SD)₃ as a catalyst in water. bohrium.com

Novel Derivatization and Functionalization Approaches

The chemical reactivity of this compound is dominated by the chloromethyl group at the C2 position. This group acts as a potent electrophile, making it an ideal handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This versatility allows for the creation of extensive libraries of new derivatives with tailored properties.

The derivatization of the thiazole core is a critical strategy for modulating the biological activity and physicochemical properties of the resulting compounds. fabad.org.tr Research has shown that modifications at various positions of the thiazole ring can lead to compounds with enhanced therapeutic potential. fabad.org.trnih.gov

Starting from this compound, numerous novel compounds can be synthesized. For example:

Synthesis of Amines and Amides: Reaction with primary or secondary amines can yield 2-(aminomethyl)-4-phenyl-1,3-thiazoles. These can be further functionalized to form amides, which are common moieties in pharmacologically active molecules. nih.gov

Formation of Ethers and Thioethers: Nucleophilic attack by alcohols or thiols can replace the chlorine atom to form the corresponding ethers and thioethers, introducing different steric and electronic properties.

Creation of Hydrazine (B178648) Derivatives: The synthesis of 2-hydrazinyl-1,3-thiazole derivatives has been shown to be a promising route for developing potent anti-Candida agents. nih.govnih.govmdpi.com The hydrazine bridge can be introduced by reacting the chloromethyl precursor with hydrazine or its derivatives.

Carbon-Carbon Bond Formation: The chloromethyl group can react with various carbon nucleophiles, such as cyanides or organometallic reagents, to extend the carbon chain and build more complex molecular architectures.

The ability to easily functionalize this molecule makes it a valuable intermediate in discovery chemistry. The resulting derivatives can be screened for a wide range of biological activities.

Table 2: Examples of Derivatization from a 2-(Chloromethyl) Thiazole Intermediate

Reagent/NucleophileResulting Functional GroupPotential Derivative ClassCitation for Similar Transformations
Amines (R₂NH)Aminomethyl2-(Aminomethyl)-4-phenyl-1,3-thiazoles nih.govnih.gov
Hydrazine (N₂H₄)Hydrazinylmethyl2-(Hydrazinylmethyl)-4-phenyl-1,3-thiazoles nih.govnih.govmdpi.com
Thiols (RSH)Thioether2-(Alkylthiomethyl)-4-phenyl-1,3-thiazoles bepls.com
Azide (B81097) (N₃⁻)Azidomethyl2-(Azidomethyl)-4-phenyl-1,3-thiazoles nih.gov
Thiourea (B124793)Isothiouronium saltPrecursor to 2-mercaptomethyl derivatives researchgate.net

Multidisciplinary Research Opportunities in Chemical Sciences

The structural features of this compound and its accessible derivatives position it as a scaffold of interest across multiple disciplines within the chemical sciences. The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs and is associated with a broad spectrum of biological activities. fabad.org.trnih.gov

The primary opportunities for multidisciplinary research include:

Medicinal Chemistry and Drug Discovery: The vast derivatization potential allows for the systematic exploration of structure-activity relationships (SAR). By synthesizing and screening libraries of compounds derived from this compound, researchers can identify new lead compounds for various therapeutic targets. Thiazole derivatives have shown promise as antifungal, antibacterial, antileishmanial, and anticancer agents. nih.govnih.govmdpi.com For instance, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have demonstrated potent activity against pathogenic Candida strains. nih.govmdpi.com

Chemical Biology: Fluorescently tagged or biotinylated derivatives of this compound can be synthesized to serve as chemical probes. These tools can be used to study biological pathways, identify protein targets, and elucidate mechanisms of action. Studies on the interaction of thiazole derivatives with proteins like bovine serum albumin provide insight into their pharmacokinetic profiles. nih.govmdpi.com

Materials Science: The rigid, aromatic nature of the phenylthiazole core suggests potential applications in the development of novel organic materials. Polymers or supramolecular assemblies incorporating this scaffold could exhibit interesting electronic or photophysical properties, making them candidates for use in organic electronics or sensor technology.

Catalysis: Thiazolium salts, which can be derived from this compound, are precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts used in a wide range of organic transformations.

The convergence of synthesis, pharmacology, and materials science provides a fertile ground for innovation centered on the this compound scaffold.

Table 3: Potential Multidisciplinary Applications of this compound Derivatives

Research AreaApplicationRationaleSupporting Evidence from Thiazole Class
Medicinal Chemistry Antifungal AgentsThe thiazole core is a key feature in antifungal compounds; derivatization can optimize activity.2-Hydrazinyl-4-phenyl-1,3-thiazoles show potent anti-Candida activity. nih.govmdpi.com
Antileishmanial Agents4-Phenyl-1,3-thiazol-2-amines have been identified as good scaffolds for antileishmanial drugs.Screening against Leishmania amazonensis showed promising activity. nih.gov
Antibacterial AgentsThiazole derivatives have been synthesized and tested against various bacterial strains.Novel thiazole derivatives tested against multidrug-resistant pathogens. mdpi.com
Chemical Biology Protein Binding StudiesInvestigating interactions with carrier proteins like albumin to understand drug distribution.Fluorescence spectroscopy used to study binding to bovine serum albumin. nih.govmdpi.com
Catalysis N-Heterocyclic Carbene (NHC) PrecursorsThiazolium salts are precursors to NHC organocatalysts.Thiazole-based NHCs are known in catalysis.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Chloromethyl)-4-phenyl-1,3-thiazole?

The compound is typically synthesized via heterocyclization reactions. A widely used protocol involves reacting thiosemicarbazones with α-halocarbonyl compounds (e.g., phenacyl bromide) under reflux in the presence of glacial acetic acid as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from ethanol-water mixtures, yielding products with ~65% efficiency. Structural confirmation is achieved using FT-IR (e.g., disappearance of carbonyl signals at ~1698 cm⁻¹) and NMR spectroscopy .

Q. How are spectroscopic techniques utilized to confirm the structure and purity of this compound derivatives?

  • FT-IR : Identifies functional groups (e.g., thiazole-methine stretching at 3180–3100 cm⁻¹).
  • NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and thiazole-methine protons (δ 6.8–7.0 ppm). ¹³C NMR confirms thiazole ring carbons (δ 110–160 ppm).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 209.69 for C₁₀H₈ClNS) validate molecular formulas. Elemental analysis (C, H, N, S) ensures purity, with deviations <±0.4% from theoretical values .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

After reflux, the crude product is distilled under reduced pressure, cooled, and precipitated in ice water. Stirring for 12 hours at room temperature facilitates crystallization. Filtration and recrystallization using ethanol-water (1:1 v/v) yield high-purity compounds. TLC with silica gel plates (ethyl acetate/hexane, 3:7) monitors impurities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and non-covalent interactions. For example, asymmetric units may show distinct dihedral angles (e.g., 3.0° vs. 18.6° between phenyl and thiazole rings). Hydrogen bonding (N–H⋯N, C–H⋯Cl) and π-stacking interactions are quantified using refinement parameters (R factor <0.053, wR factor <0.140) .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Molecular Docking (AutoDock4) : Ligand-receptor binding is modeled using flexible sidechains and grid-based scoring. For example, docking into Leishmania enzyme active sites (PDB: 3L2T) predicts binding energies (<−8 kcal/mol) and hydrogen-bonding patterns .
  • DFT Calculations (Gaussian 09) : Molecular electrostatic potential (MEP) maps and frontier orbital energies (HOMO-LUMO gaps ~4.5 eV) correlate with electron-donating/withdrawing substituent effects .

Q. How are solvent effects and reaction kinetics optimized in the synthesis of this compound?

Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing intermediates. Kinetic studies via ¹H NMR or HPLC track intermediate formation (e.g., thiosemicarbazone conversion). Activation energies (~50 kJ/mol) are derived from Arrhenius plots, guiding temperature optimization (e.g., reflux at 80–100°C) .

Q. How do structural modifications influence the antifungal activity of this compound derivatives?

Substituents at the 4-phenyl position (e.g., halogens, methyl groups) alter logP values and membrane permeability. In vitro assays against Candida albicans (MIC₅₀ values: 8–32 µg/mL) reveal that electron-withdrawing groups (e.g., -Cl) enhance activity by 40% compared to electron-donating groups (e.g., -OCH₃). QSAR models (R² >0.85) validate these trends .

Q. What strategies address contradictory spectral data during structural elucidation?

  • Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR (KBr vs. ATR) to identify solvent-dependent shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities (e.g., E vs. Z hydrazone configurations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.